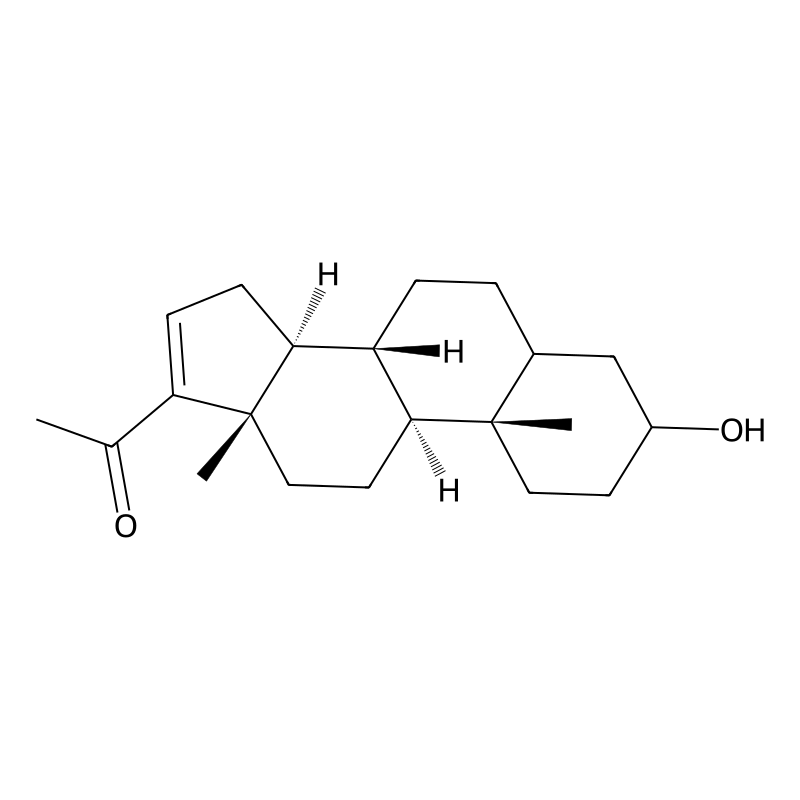

3-Hydroxypregn-16-en-20-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

3-Hydroxypregn-16-en-20-one, also known as 3beta-hydroxy-5alpha-pregn-16-en-20-one or allopregnanolone, is a steroid compound classified as a 20-oxosteroid. It has the molecular formula and a molecular weight of approximately 316.4776 g/mol. This compound features a hydroxyl group at the C3 position and a ketone at the C20 position, which are characteristic of its steroid structure. It is primarily synthesized in the adrenal glands and plays a significant role in various biological processes, including neurosteroid activity and modulation of neurotransmitter systems .

- Oxidation: This reaction can convert the compound into other steroid derivatives using reagents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can yield more saturated steroid derivatives, typically using sodium borohydride or lithium aluminum hydride under anhydrous conditions.

- Substitution: The introduction of different functional groups can modify its biological activity, depending on the reagents used .

These reactions are essential for creating derivatives that may exhibit varied biological properties.

3-Hydroxypregn-16-en-20-one exhibits significant biological activity, particularly in the central nervous system. It acts as a positive allosteric modulator of gamma-aminobutyric acid receptors and has been shown to influence various cellular processes:

- Cell Signaling: It affects cell signaling pathways, potentially impacting gene expression and cellular metabolism.

- Metabolic Pathways: The compound is involved in lipid metabolism and can influence lipid peroxidation processes .

- Neurosteroid Effects: As a neuroactive steroid, it modulates neurotransmission and may have anxiolytic effects .

The synthesis of 3-Hydroxypregn-16-en-20-one can be achieved through several methods:

- From Pregnenolone: Pregnenolone can be converted to 3-Hydroxypregn-16-en-20-one via enzymatic pathways involving hydroxysteroid dehydrogenase enzymes.

- Chemical Synthesis: Various synthetic routes exist that involve starting materials like cholesterol or other steroids, followed by oxidation and reduction steps to achieve the desired compound structure .

3-Hydroxypregn-16-en-20-one has several applications in both research and therapeutic contexts:

- Neuroscience Research: Due to its role as a neurosteroid, it is studied for its potential effects on mood disorders and neurodegenerative diseases.

- Pharmaceutical Development: It may serve as a lead compound for developing new medications targeting anxiety and depression.

- Endocrinology: Its role in steroidogenesis makes it relevant for studies on hormonal regulation and endocrine disorders .

Several compounds share structural similarities with 3-Hydroxypregn-16-en-20-one. Here are some notable examples:

The uniqueness of 3-Hydroxypregn-16-en-20-one lies in its specific biological activities related to neurosteroid function, making it an important candidate for further research into neurological health and disease management.